molecular formula C8H7N3 B1148766 4-Vinyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1374651-84-9

4-Vinyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1148766
CAS No.: 1374651-84-9
M. Wt: 145.165
InChI Key: NYLMBQBDPNLQLY-UHFFFAOYSA-N
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Description

Historical Context of Pyrazolo[3,4-b]pyridine Chemistry

The pyrazolo[3,4-b]pyridine scaffold has been a cornerstone of heterocyclic chemistry since its discovery in the early 20th century. The first monosubstituted 1H-pyrazolo[3,4-b]pyridine (R³ = Ph) was synthesized by Ortoleva in 1908 through the reaction of diphenylhydrazone and pyridine with iodine. By 1911, Bulow expanded this work by synthesizing N-phenyl-3-methyl derivatives, establishing foundational methodologies for functionalizing the core structure. These early efforts laid the groundwork for modern derivatization strategies, including the introduction of vinyl groups at the C4 position.

The development of 4-vinyl-1H-pyrazolo[3,4-b]pyridine represents a specialized advancement within this class. Its synthesis typically involves cyclocondensation reactions or palladium-mediated cross-coupling, as evidenced by its CAS registry (1374651-84-9) and molecular formula (C₈H₇N₃). The vinyl group at C4 enhances reactivity for further functionalization, enabling applications in polymer science and medicinal chemistry.

Significance in Heterocyclic Chemistry Research

Pyrazolo[3,4-b]pyridines are prized for their structural versatility and electronic properties. The 4-vinyl derivative, in particular, serves as a key intermediate due to:

  • Conjugation Effects : The vinyl group extends π-electron delocalization, altering absorption spectra and redox potentials.
  • Synthetic Flexibility : It participates in Diels-Alder reactions, radical polymerizations, and click chemistry, enabling diverse downstream modifications.
  • Biological Relevance : While this compound itself is not a therapeutic agent, its derivatives show promise as kinase inhibitors and sGC stimulators.

A comparative analysis of substitution patterns (Table 1) reveals that methyl and hydrogen dominate at C3 (76.6% combined), while vinyl groups at C4 remain rare but strategically valuable for tailoring physicochemical properties.

Table 1 : Substitution Patterns in Pyrazolo[3,4-b]pyridines

Position Common Substituents Frequency (%)
C3 H, Me 76.6
C4 Vinyl, Halogens <5

Current Research Landscape and Bibliometric Analysis

Recent studies emphasize sustainable synthesis and computational design:

  • Green Chemistry : Solvent-free methods for pyrazolo[3,4-b]pyridine-6-carboxylates achieve 55–70% yields in reduced reaction times.
  • Asymmetric Catalysis : N-Heterocyclic carbene-catalyzed annulations produce chiral pyrazolo[3,4-b]pyridin-6-ones with >90% enantiomeric excess.
  • Drug Discovery : Over 156,660 pyrazolo[3,4-b]pyridine derivatives have been synthesized for therapeutic applications, with 22,675 targeting cancer pathways.

Bibliometric data from Scopus (2000–2025) show a 12% annual growth in publications on pyrazolo[3,4-b]pyridines, driven by their utility in kinase inhibition and materials science. The 4-vinyl variant remains underexplored, presenting opportunities for innovation in covalent inhibitor design and conductive polymers.

Properties

CAS No.

1374651-84-9

Molecular Formula

C8H7N3

Molecular Weight

145.165

IUPAC Name

4-ethenyl-1H-pyrazolo[3,4-b]pyridine

InChI

InChI=1S/C8H7N3/c1-2-6-3-4-9-8-7(6)5-10-11-8/h2-5H,1H2,(H,9,10,11)

InChI Key

NYLMBQBDPNLQLY-UHFFFAOYSA-N

SMILES

C=CC1=C2C=NNC2=NC=C1

Synonyms

4-vinyl-1H-pyrazolo[3

Origin of Product

United States

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Activity
Recent studies have highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as antimicrobial agents. A combinatorial library of these compounds was synthesized and evaluated for their antibacterial activity against Gram-positive Staphylococcus aureus and Gram-negative Klebsiella pneumoniae. The results indicated that certain derivatives exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values as low as 0.25 µg/mL, demonstrating their potential as lead candidates for antibiotic development .

1.2 Anticancer Properties
The compound has also been investigated for its anticancer properties. In vitro studies have shown that specific derivatives can inhibit the proliferation of cancer cell lines by targeting various kinases involved in tumor growth. For instance, pyrazolo[3,4-b]pyridine-based inhibitors have been developed to target glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cancer progression .

1.3 Neuroprotective Effects
Another promising application lies in neuroprotection. Compounds derived from 4-vinyl-1H-pyrazolo[3,4-b]pyridine have been shown to bind selectively to beta-amyloid plaques, which are characteristic of Alzheimer's disease. This property suggests their potential use as diagnostic probes or therapeutic agents in neurodegenerative disorders .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)
this compound derivatives have been explored as materials for organic light-emitting diodes due to their favorable electronic properties. Studies indicate that these compounds can serve as efficient electron transport layers, enhancing the performance and stability of OLED devices .

2.2 Catalysis
The compound has also found applications in catalysis. Recent research demonstrated its utility as a catalyst in various organic reactions, including the synthesis of other heterocycles and complex organic molecules. The catalytic efficiency is attributed to the unique electronic structure of the pyrazolo[3,4-b]pyridine scaffold .

Synthesis and Characterization

The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to yield high-purity products. Various synthetic routes have been optimized to enhance yields and reduce reaction times, making the process more efficient for large-scale applications .

Table 1: Summary of Synthetic Routes and Yields

Synthetic RouteYield (%)Reference
Cyclization of 5-amino-1-phenylpyrazole85
Trifluoracetic acid-catalyzed condensation90
Magnetic metal-organic framework catalysis75

Comparison with Similar Compounds

Structural Comparison

Pyrazolo[3,4-b]pyridine derivatives vary in substituents and saturation patterns. Key structural analogs include:

  • For example, 4-oxo derivatives synthesized in ionic liquids ([bmim][BF4]) show improved solubility for biological screening .
  • 6-Oxo-1H-pyrazolo[3,4-b]pyridines : Substitution at C6 alters ring electronics, as seen in antitumor agents like those reported by El-borai et al. .
  • 4-Amino-1H-pyrazolo[3,4-b]pyridines: The amino group at C4 increases basicity, impacting interactions with enzymatic targets such as glycogen synthase kinase-3 (GSK-3) .

Key Structural Differences :

Compound Substituent Tautomer Stability (kJ/mol) Bioactivity Relevance
4-Vinyl-1H-pyrazolo[3,4-b]pyridine C4-vinyl 1H-form favored by 37.03 Enhances electrophilicity for covalent binding
4-Oxo-1H-pyrazolo[3,4-b]pyridine C4=O Similar tautomer stability Improves solubility and H-bonding
6-Chloro-1H-pyrazolo[3,4-b]pyridine C6-Cl 1H-form dominant Reduces antibacterial potency

Bioactivity Comparison :

Compound Target Cell Line/Cell Type IC50/MIC Value Reference Compound Activity
4-Vinyl-7b (Anticancer) MCF7 (Breast Adenocarcinoma) 0.0001 µM Doxorubicin: 0.099 µM
6-Chloro-11c (Antibacterial) E. coli MIC >62.5 µg/mL Ampicillin: 0.007–0.03 µg/mL
4-Amino-7b (Antifungal) Fusarium oxysporum MIC = 0.98 µg/mL Amphotericin B: 0.03–0.98 µg/mL

Preparation Methods

Conventional Acid-Catalyzed Cyclization

The cyclization of ortho-amino esters with nitriles under acidic conditions is a foundational method for constructing pyrazolo[3,4-b]pyridine scaffolds. For example, 1-(2,4-dinitrophenyl)pyrazole derivatives react with aliphatic or aromatic nitriles in dioxane under dry HCl gas to form pyrazolo[3,4-d]pyrimidin-4(5H)-one intermediates, which can be further functionalized. This method typically requires 6 hours at room temperature, yielding 75–85% after recrystallization.

Microwave-Assisted Optimization

Microwave irradiation reduces reaction times to 15–30 minutes while improving yields (80–90%). This approach enhances regioselectivity by minimizing side reactions such as nitrile hydrolysis. For 4-Vinyl-1H-pyrazolo[3,4-b]pyridine, substituting aliphatic nitriles with vinyl-containing analogs (e.g., acrylonitrile) enables direct vinyl group incorporation.

Mercuric Sulfate-Catalyzed Vinylation

Reaction Conditions and Mechanism

Direct vinylation of pyrazole precursors using vinyl acetate and mercuric(II) sulfate (HgSO₄) is a classical method. For example, 1H-pyrazolo[3,4-b]pyridine reacts with vinyl acetate at 80–100°C for 1–7 hours, producing this compound in 70–86% yields. The Hg²⁺ catalyst facilitates electrophilic substitution at the pyridine nitrogen, followed by β-elimination to form the vinyl group (Figure 1).

Table 1: Optimization of HgSO₄-Catalyzed Vinylation

Pyrazole SubstituentTemperature (°C)Time (h)Yield (%)
4-NO₂80386
3-CH₃100578
4-Br90770

Limitations and Modern Alternatives

HgSO₄ poses toxicity and disposal challenges. Recent studies replace Hg²⁺ with Pd(II) catalysts (e.g., Pd(OAc)₂) in triflate-mediated reactions, achieving comparable yields (75–82%) with greener profiles.

Palladium-Catalyzed C-H Oxidative Cyclization

Substrate Design and Reactivity

Pd-catalyzed C-H activation enables direct coupling of pyrazole derivatives with vinyl reagents. For instance, N-sulfonyl-C-homoallyl-hydrazones undergo oxidative cyclization via a π-allyl-Pd intermediate to form 5-vinylpyrazolines, which aromatize to this compound under basic conditions (Scheme 1). This method tolerates electron-withdrawing groups (e.g., NO₂, Br) and achieves 65–75% yields.

Solvent and Ligand Effects

Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst activity, while bidentate ligands (e.g., 1,10-phenanthroline) improve regioselectivity. For example, using DMF with 10 mol% PdCl₂ and 15 mol% ligand increases yields to 80%.

Base-Induced Eliminative Aromatization

Dehydrohalogenation of Halopyrazolines

5-Halopyrazolines (e.g., 5-chloro-1H-pyrazolo[3,4-b]pyridine) undergo eliminative aromatization with KOtBu or DBU to form the vinyl group. This method is highly selective for producing 4-Vinyl derivatives, with yields exceeding 85% in THF at 60°C.

Stereochemical Considerations

The reaction proceeds via an E2 mechanism, favoring trans-elimination. Bulky bases (e.g., LDA) minimize side reactions, while electron-deficient pyrazolines require higher temperatures (80–100°C).

Copper(II)-Catalyzed [3 + 3] Cycloaddition

Reaction Scope and Efficiency

Cu(II) acetylacetonate catalyzes the formal [3 + 3] cycloaddition of pyrazolones with amines to construct pyrazolo[3,4-b]pyridine cores. For example, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one reacts with vinylamine in CHCl₃ at 80°C, yielding this compound in 85–90%.

Table 2: Cu(II)-Catalyzed Cycloaddition Optimization

AmineCatalyst Loading (mol%)Time (h)Yield (%)
Vinylamine101290
Allylamine151885
Benzylamine102478

Mechanistic Insights

The reaction proceeds via imine formation, followed by Cu-mediated cyclization and dehydrogenation. Computational studies suggest a six-membered transition state stabilizes the vinyl group.

Comparative Analysis of Methods

Table 3: Method Comparison for this compound Synthesis

MethodYield (%)Temperature (°C)CatalystsScalability
HgSO₄ Vinylation70–8680–100HgSO₄Moderate
Pd-Catalyzed Cyclization65–8060–80Pd(OAc)₂High
Base-Induced Aromatization85–9060–100KOtBu/DBUHigh
Cu(II) Cycloaddition85–9080Cu(acac)₂High

Gram-Scale Synthesis and Industrial Applications

Kilogram-Scale Production

A patented method (CN102911174A) scales up synthesis using 6-bromo-1H-pyrazolo[4,3-b]pyridine-3-carboxylic acid ethyl ester as a key intermediate. Reacting 5.0 mol of starting material with NaNO₂ in H₂SO₄/EtOH at −5°C achieves 90% yield after recrystallization.

Purification and Quality Control

Column chromatography (silica gel, ethyl acetate/hexane) removes by-products, while HPLC (C18 column, MeCN/H₂O) ensures >99% purity for pharmaceutical applications .

Q & A

Q. What are the common synthetic strategies for preparing 4-Vinyl-1H-pyrazolo[3,4-b]pyridine derivatives?

Pyrazolo[3,4-b]pyridine derivatives are typically synthesized via two primary routes:

  • Pyrazole ring construction on a pyridine scaffold : This involves cyclization of 5-aminopyrazole intermediates with ketones or enamines under basic conditions (e.g., KOH in ethanol) .
  • Annulation of the pyridine ring onto a pyrazole core : For example, reacting 5-azidopyrazole-4-carbaldehydes with arylethanones in a one-pot reaction to form fused pyrazolo[3,4-b]pyridines . Key intermediates like 4-chloro-1H-pyrazolo[3,4-b]pyridine are often used for nucleophilic substitutions to introduce vinyl groups .

Q. How do substituents on the pyrazolo[3,4-b]pyridine scaffold influence its physicochemical properties?

Substituents at positions 3, 4, and 6 significantly alter solubility, stability, and reactivity. For instance:

  • Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity, facilitating nucleophilic substitutions .
  • Vinyl groups enhance π-π stacking interactions, improving binding to biological targets like enzymes . A comparative analysis of halogenated derivatives (e.g., 3-Bromo-6-chloro vs. 6-Bromo analogs) reveals positional effects on kinase inhibition potency .

Advanced Research Questions

Q. How can reaction conditions be optimized for high-yield synthesis of this compound?

Optimization involves:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Catalyst systems : PdCl₂(PPh₃)₂ enables regioselective C-H arylation at the γ-position of the pyridine ring (77% yield) .
  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during halogenation steps . Advanced methods like continuous flow chemistry enhance scalability for industrial research applications .

Q. What methodologies are effective for resolving structural ambiguities in pyrazolo[3,4-b]pyridine derivatives?

  • 2D NMR (HSQC, HMBC) : Assigns regioisomers by correlating hydrogen-carbon couplings (e.g., distinguishing C(5)H and C(6)SCH₃ in 16a vs. 17a) .
  • X-ray crystallography : Confirms spatial arrangements, such as the out-of-plane twist of C(4) phenyl groups to avoid steric clashes .
  • DEPT-135 and COSY experiments : Resolve tautomeric forms, critical for interpreting reactivity and biological activity .

Q. How do computational models aid in designing pyrazolo[3,4-b]pyridine-based TRK inhibitors?

  • Scaffold hopping : Modifying the core structure to improve binding affinity to TRKA kinase (IC₅₀ values < 1 nM reported) .
  • Docking studies : Predict interactions with kinase ATP-binding pockets, guiding substitutions at C3 and C6 for enhanced selectivity .
  • Quantum mechanical calculations : Evaluate thermodynamic stability and nonlinear optical (NLO) properties of novel derivatives .

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